4,6-Dihydrazinyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydrazinyl-1,3,5-triazin-2-amine is a nitrogen-rich compound with the molecular formula C3H8N8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with hydrazine groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydrazinyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It undergoes substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted triazines, hydrazine derivatives, and nitrogen-rich polymers .
Scientific Research Applications
4,6-Dihydrazinyl-1,3,5-triazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. The compound’s high nitrogen content also makes it a potential candidate for forming stable complexes with metal ions, which can be utilized in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine-2-amine: A precursor in the synthesis of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine.
2,4,6-Trihydrazinyl-1,3,5-triazine: Another nitrogen-rich triazine derivative with similar applications.
4,6-Diazido-1,3,5-triazin-2-amine: Known for its high-energy properties and use in explosives.
Uniqueness
This compound is unique due to its high nitrogen content and versatility in undergoing various chemical reactions.
Properties
CAS No. |
25170-95-0 |
---|---|
Molecular Formula |
C3H8N8 |
Molecular Weight |
156.15 g/mol |
IUPAC Name |
4,6-dihydrazinyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C3H8N8/c4-1-7-2(10-5)9-3(8-1)11-6/h5-6H2,(H4,4,7,8,9,10,11) |
InChI Key |
WNTGMANCKUHVJG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)NN)NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.